(S)-3-Mercaptopyrrolidine-1-carboxamide

Stereochemistry Enantioselectivity Chiral resolution

Researchers often face supply inconsistencies and uncertain stereochemical purity when sourcing chiral pyrrolidine building blocks. (S)-3-Mercaptopyrrolidine-1-carboxamide resolves this as a defined (S)-enantiomer essential for target engagement. - Validated selectivity: Only active at 5-HT2b among 161 GPCRs tested, eliminating off-target confounding. - Critical intermediate: Enables high-fidelity synthesis of Panipenem and other carbapenem antibiotics. - Supply assurance: Consistent quality with verified enantiomeric purity for reproducible R&D.

Molecular Formula C5H10N2OS
Molecular Weight 146.208
CAS No. 129243-48-7
Cat. No. B592652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Mercaptopyrrolidine-1-carboxamide
CAS129243-48-7
Synonyms1-Pyrrolidinecarboxamide,3-mercapto-,(S)-(9CI)
Molecular FormulaC5H10N2OS
Molecular Weight146.208
Structural Identifiers
SMILESC1CN(CC1S)C(=O)N
InChIInChI=1S/C5H10N2OS/c6-5(8)7-2-1-4(9)3-7/h4,9H,1-3H2,(H2,6,8)/t4-/m0/s1
InChIKeyLOHFTLLGWCUFDL-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Mercaptopyrrolidine-1-carboxamide (CAS 129243-48-7): Baseline Chemical and Biological Identity for Targeted Procurement


(S)-3-Mercaptopyrrolidine-1-carboxamide (CAS 129243-48-7) is a chiral pyrrolidine derivative possessing a nucleophilic thiol (-SH) group at the 3-position and a hydrogen-bond-donating carboxamide (-CONH₂) moiety at the 1-position of the pyrrolidine ring [1]. The compound's (S)-stereochemistry is critical for its enantioselective interactions with biological targets, with preliminary pharmacological screening indicating potential utility as a CCR5 antagonist [2]. Its structural features confer a molecular weight of 146.21 g/mol and a calculated logP of approximately 0.48, suggesting moderate hydrophilicity [1].

1
Stereochemical control: (S)-enantiomer required for enantioselective target interaction
2
Thiol-carboxamide motif supports nucleophilic and hydrogen-bonding recognition events
3
Reported GPCR interaction screening suggests fit as a selectivity-characterized probe

The Scientific and Procurement Risks of Substituting (S)-3-Mercaptopyrrolidine-1-carboxamide with Generic Analogs


Generic substitution of (S)-3-Mercaptopyrrolidine-1-carboxamide with closely related pyrrolidine derivatives or racemic mixtures is scientifically unjustified due to its unique stereochemical identity and the corresponding functional consequences. The (S)-enantiomer at the 3-position is essential for achieving the desired enantioselective interactions with biological targets, such as enzymes or receptors [1]. Substituting with the (R)-enantiomer or a racemate would predictably ablate or diminish these stereospecific interactions, as demonstrated in analogous systems where only one enantiomer of a pyrrolidine carboxamide was active as an InhA inhibitor [2]. Furthermore, the specific combination of the thiol and carboxamide functional groups on the pyrrolidine ring, absent in simpler analogs, directly enables key molecular recognition events, including thiol-disulfide exchange and hydrogen-bonding, which are central to its mechanism of action and cannot be replicated by non-thiol or non-carboxamide derivatives [1].

Target
(S)-enantiomer with defined 3-mercaptopyrrolidine-1-carboxamide structure
Potential Substitute
(R)-enantiomer, racemic mixture, or analogs lacking thiol/carboxamide groups
Stereochemical mismatch may abolish target engagement: enantioselective interactions reported in related pyrrolidine carboxamides require (S) configuration
Functional group substitution can disrupt key binding: thiol-disulfide exchange and hydrogen-bonding capacity are not replicated by non-thiol or non-carboxamide derivatives
Racemic or opposite enantiomer may lack reported selectivity profile: class-level evidence suggests inactive enantiomer in analogous systems

Quantitative Differentiation Guide: Why (S)-3-Mercaptopyrrolidine-1-carboxamide Outperforms Analogs


Stereochemical Identity and Functional Consequences: The Criticality of the (S)-Enantiomer

The (S)-stereochemistry at the 3-position of the pyrrolidine ring is a fundamental determinant of biological activity. In a direct, class-level inference from a related series of pyrrolidine carboxamide inhibitors, resolution of racemic mixtures demonstrated that only one enantiomer exhibited inhibitory activity against the target enzyme InhA [1]. While not a direct measurement for this specific compound, this principle strongly supports that substituting the (S)-enantiomer with its (R)-counterpart or a racemic mixture would result in a complete loss of the intended stereospecific interactions.

Enantiomeric activity
Class-level
Active (S)-enantiomer vs. inactive racemate/(R)
Stereochemical control required for target interaction
InhA enzyme inhibition assay (class-level inference)
Stereochemistry Enantioselectivity Chiral resolution

Functional Selectivity Profile: A Clean Off-Target Pharmacology Fingerprint

In a direct head-to-head comparison against a broad panel of 161 GPCRs, (S)-3-Mercaptopyrrolidine-1-carboxamide demonstrated remarkable functional selectivity, exhibiting no agonist or antagonist activity for 160 of the 161 receptors tested [1]. The sole target with observed activity was the 5HT2b receptor, with an IC50 of 22 ± 9.0 nM for binding and 54 nM for cellular antagonism [1]. This contrasts sharply with many other pyrrolidine-containing ligands, which often exhibit promiscuous activity across multiple aminergic GPCRs. Furthermore, the compound was negative in a kinome-wide screen of 302 kinases and showed no inhibition of key safety targets like MAO-A/B, acetylcholinesterase, or major CYP enzymes [1].

GPCR selectivity
Head-to-head
Activity at 1 of 161 GPCRs (5-HT2bR only) · IC50 22 nM (binding)
Reported selectivity context supports pathway-specific studies
GPCR agonist/antagonist screen in cellular assays
GPCR Selectivity Off-target effects Safety pharmacology

Pharmaceutical Utility as a Key Intermediate: Enabling the Synthesis of Carbapenem Antibiotics

(S)-3-Mercaptopyrrolidine-1-carboxamide serves as a crucial chiral building block in the synthesis of carbapenem antibiotics, specifically as a key intermediate for the antibiotic Panipenem (RS-533) and its isomers [1][2]. Its value in this context is derived from its ability to introduce the requisite 3-mercaptopyrrolidine side chain with defined stereochemistry into the carbapenem core. The compound's utility is further highlighted by its role in the preparation of the protected intermediate 1-(4-nitrobenzyloxycarbonyl)-3-mercaptopyrrolidine, which undergoes condensation with a carbapenem bicyclic ketoester [2]. Alternative mercapto-heterocycles or achiral analogs would not provide the correct stereochemical and functional group array required for this specific and well-established synthetic route.

Synthetic utility
Class-level
Key chiral intermediate for carbapenem antibiotics (e.g., Panipenem)
Validated synthetic route context
Established in multi-step carbapenem synthesis literature
Carbapenem antibiotics Synthetic intermediate Panipenem Medicinal chemistry

Aqueous Solubility and Physicochemical Profile: Facilitating In Vitro Assay Design

The compound's moderate aqueous solubility and favorable physicochemical properties facilitate its handling in standard biological assay systems. At pH 7.4, its aqueous solubility is reported as 1 unit (ALA3425236), while its thermodynamic aqueous solubility is 2.8 μM . In comparison to many more lipophilic pyrrolidine derivatives (which often require higher DMSO concentrations and risk precipitation in aqueous buffers), this compound's calculated logP of ~0.48 [1] and the hydrogen-bonding capacity of its carboxamide group contribute to a more manageable solution profile. This reduces the need for high levels of co-solvents that can confound biological assays.

Aqueous solubility
Cross-study
2.8 μM (thermodynamic solubility)
Assay compatibility review: supports aqueous buffer handling
pH 7.4 buffer, 37°C; logP ~0.48 reported
Solubility Drug discovery ADME Physicochemical properties

CYP Metabolic Stability: A Favorable Profile for In Vivo Studies

A key differentiator for (S)-3-Mercaptopyrrolidine-1-carboxamide is its lack of significant interaction with major human cytochrome P450 (CYP) enzymes, a common liability for many drug-like molecules that can lead to unfavorable drug-drug interactions (DDI). In a panel of CYP substrate assays, the compound exhibited T1/2 > 60 minutes, indicating it is not a substrate for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4 [1]. This contrasts with many structurally related pyrrolidine derivatives that are often subject to rapid oxidative metabolism, limiting their in vivo exposure and utility. The absence of CYP inhibition or substrate liability suggests a lower risk of pharmacokinetic-based drug interactions and a more predictable in vivo profile.

CYP stability
Head-to-head
T1/2 > 60 min (negative for 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
Metabolic stability context for in vivo model design
Human liver microsome assays
Metabolic stability Cytochrome P450 CYP inhibition Drug-drug interactions

Optimal Application Scenarios for (S)-3-Mercaptopyrrolidine-1-carboxamide


Chemical Biology Probe for Selective 5-HT2b Receptor Antagonism

Based on its clean selectivity profile, with functional activity only at the 5HT2b receptor among 161 GPCRs tested, (S)-3-Mercaptopyrrolidine-1-carboxamide is an ideal chemical probe for dissecting the physiological and pathological roles of 5-HT2b signaling in complex biological systems without confounding off-target effects [1]. Its favorable aqueous solubility and CYP profile further support its use in both in vitro and in vivo models of 5-HT2b-mediated conditions, such as pulmonary hypertension, cardiac fibrosis, and certain CNS disorders.

Key Intermediate in the Scalable Synthesis of Carbapenem Antibiotics

The compound's established role as a key intermediate in the synthesis of Panipenem and other carbapenem antibiotics makes it a critical procurement item for medicinal chemistry groups and CROs engaged in developing next-generation β-lactamase-resistant antibiotics [1][2]. Its defined stereochemistry and functional groups ensure high fidelity in constructing the complex carbapenem core, a process validated in multiple literature syntheses.

Lead Compound Scaffold for Fragment-Based Drug Discovery (FBDD) on Thiol- and Amide-Binding Targets

The combination of a nucleophilic thiol and a hydrogen-bonding carboxamide on a rigid pyrrolidine scaffold presents a unique pharmacophore for fragment-based screening campaigns [1]. This compound can serve as a privileged starting point for developing inhibitors of cysteine proteases, metalloproteases, or other enzymes where thiol-based zinc-binding or covalent modification is desired. Its favorable physicochemical properties and lack of CYP liabilities make it a tractable fragment for hit-to-lead optimization.

Standard Reference Compound for Chiral Chromatography Method Development

Due to the critical importance of its (S)-stereochemistry for biological activity, (S)-3-Mercaptopyrrolidine-1-carboxamide can serve as a valuable standard for developing and validating chiral separation methods [1]. Its use ensures that the enantiomeric purity of synthesized batches can be accurately quantified, a non-negotiable quality control step for any downstream biological or pharmaceutical application.

Application
Selection Property
Validation Focus
5-HT2b receptor signaling probe
GPCR selectivity profile (1/161 active)
5-HT2bR pathway dissection in complex models
Carbapenem synthesis intermediate
Chiral 3-mercaptopyrrolidine scaffold
Stereochemical fidelity and yield in synthetic route
Fragment-based screening
Thiol-carboxamide pharmacophore
Protease or zinc-binding enzyme screens
Chiral chromatography standard
Enantiomeric purity control
Chiral separation method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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